2,4-Dichloro-5-methylbenzylamine
Overview
Description
2,4-Dichloro-5-methylbenzylamine is an organic compound with the molecular formula C8H9Cl2N It is a derivative of benzylamine, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methylbenzylamine typically involves the chlorination of 5-methylbenzylamine. One common method is the direct chlorination of 5-methylbenzylamine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylbenzylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzylamines depending on the nucleophile used.
Oxidation Reactions: Products include nitrobenzylamines or nitrosobenzylamines.
Reduction Reactions: Products include reduced amine derivatives.
Scientific Research Applications
2,4-Dichloro-5-methylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylbenzylamine involves its interaction with specific molecular targets. The chlorine atoms and the amine group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorobenzylamine
- 2,6-Dichlorobenzylamine
- 5-Methylbenzylamine
Uniqueness
2,4-Dichloro-5-methylbenzylamine is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of the methyl group at the 5 position can influence the compound’s steric and electronic properties, affecting its interactions and reactivity.
Properties
IUPAC Name |
(2,4-dichloro-5-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3H,4,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBXRCFCJOAUKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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